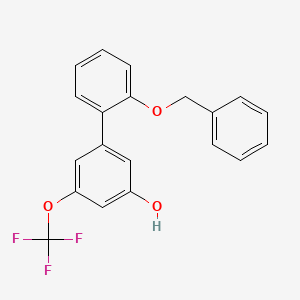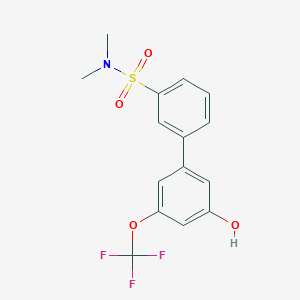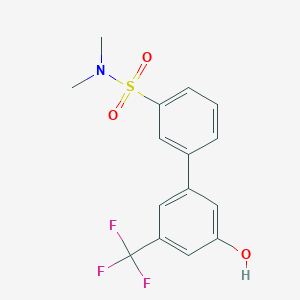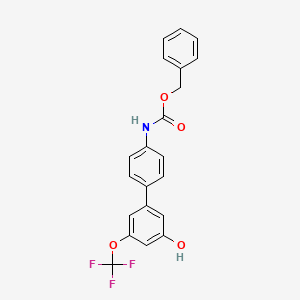![molecular formula C17H16F3NO4S B6385090 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261896-33-6](/img/structure/B6385090.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-PSTFP-3-TFMP, 95%) is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is used in the study of the biochemical and physiological effects of COX-2 inhibition. In
Wirkmechanismus
5-PSTFP-3-TFMP, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%). It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity leads to a decrease in the production of pro-inflammatory prostaglandins, resulting in the biochemical and physiological effects discussed below.
Wissenschaftliche Forschungsanwendungen
5-PSTFP-3-TFMP, 95% is used in scientific research as an inhibitor of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity. It is used to study the role of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in inflammation and other physiological processes, as well as to investigate the effects of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibition on various diseases and disorders. It is also used in the development of new drugs for the treatment of inflammation and other medical conditions.
Biochemical and Physiological Effects
The inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity by 5-PSTFP-3-TFMP, 95% leads to a decrease in the production of pro-inflammatory prostaglandins. This can lead to a decrease in inflammation, pain, and other symptoms associated with inflammatory diseases and disorders. In addition, the inhibition of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% activity can also lead to a decrease in the production of other prostaglandins, which can result in a variety of physiological effects, such as changes in blood pressure, heart rate, and blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-PSTFP-3-TFMP, 95% in laboratory experiments has several advantages. It is a potent inhibitor of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%, and is relatively easy to synthesize and use in experiments. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is not as potent as some other 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibitors, and its effects may not last as long as some other compounds. In addition, it is not suitable for use in humans, as it can cause serious side effects.
Zukünftige Richtungen
There are several potential future directions for the use of 5-PSTFP-3-TFMP, 95%. It could be used to develop new drugs for the treatment of inflammation and other medical conditions. It could also be used to investigate the role of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in other physiological processes, such as cancer, cardiovascular disease, and neurological disorders. In addition, it could be used to study the effects of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% inhibition on various diseases and disorders. Finally, it could be used to develop new compounds with improved potency and longer-lasting effects.
Synthesemethoden
5-PSTFP-3-TFMP, 95% is synthesized from the reaction of a pyrrolidinylsulfonyl chloride and trifluoromethoxybenzene. The reaction is carried out in a mixture of dichloromethane and aqueous sodium hydroxide, and the product is isolated by extraction with ethyl acetate. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-10-13(9-14(22)11-15)12-3-5-16(6-4-12)26(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLBZAJIDZZGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686773 | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-33-6 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)




